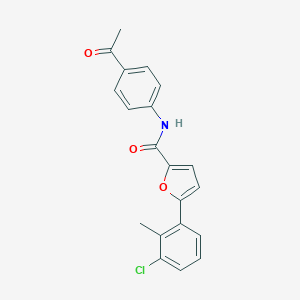
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl group, a chloro-substituted methylphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the methylphenyl group.
Furan Ring Formation: The construction of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide: Similar structure but lacks the methyl group.
N-(4-acetylphenyl)-5-(3-methylphenyl)-2-furamide: Similar structure but lacks the chlorine atom.
Uniqueness
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its effectiveness in specific applications compared to similar compounds.
Properties
Molecular Formula |
C20H16ClNO3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H16ClNO3/c1-12-16(4-3-5-17(12)21)18-10-11-19(25-18)20(24)22-15-8-6-14(7-9-15)13(2)23/h3-11H,1-2H3,(H,22,24) |
InChI Key |
GXZCNTBSTVWQOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















